(1-Carboxy-2-phenylcyclopropyl)azanium;chloride
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Overview
Description
(1-Carboxy-2-phenylcyclopropyl)azanium;chloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique cyclopropyl structure, which is known to impart specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Carboxy-2-phenylcyclopropyl)azanium;chloride typically involves the cyclopropanation of a suitable phenyl-substituted precursor. The reaction conditions often include the use of a strong base and a halogenating agent to facilitate the formation of the cyclopropyl ring. The final product is then treated with hydrochloric acid to yield the chloride salt .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1-Carboxy-2-phenylcyclopropyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1-Carboxy-2-phenylcyclopropyl)azanium;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique chemical properties may allow for the development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications range from the production of specialty chemicals to the development of advanced materials for various technological applications .
Mechanism of Action
The mechanism by which (1-Carboxy-2-phenylcyclopropyl)azanium;chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The cyclopropyl ring is known to impart rigidity to the molecule, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing molecules, such as (1-Carboxy-2-phenylcyclopropyl)methanol and (1-Carboxy-2-phenylcyclopropyl)amine. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and reactivity .
Uniqueness
What sets (1-Carboxy-2-phenylcyclopropyl)azanium;chloride apart is its chloride ion, which can be easily substituted to form a wide range of derivatives. This versatility makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(1-carboxy-2-phenylcyclopropyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEULYIOXHWXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)[NH3+])C2=CC=CC=C2.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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